1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 339106-50-2, molecular formula: C₁₈H₂₁N₅S, molar mass: 339.46 g/mol) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl group at the 1-position, a methylsulfanyl (SCH₃) substituent at the 6-position, and a pyrrolidinyl ring at the 4-position .
Properties
IUPAC Name |
1-(4-methylphenyl)-6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S/c1-12-5-7-13(8-6-12)22-16-14(11-18-22)15(19-17(20-16)23-2)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDWCYBILZXKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biological Activity
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine, a compound with the CAS number 478247-43-7, belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H19N5S
- Molar Mass : 325.43 g/mol
- Boiling Point : 493.1 ± 55.0 °C (predicted)
- Density : 1.35 ± 0.1 g/cm³ (predicted)
- pKa : 3.54 ± 0.30 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling. The presence of the pyrrolidinyl group suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Inhibitory Effects on Neurotransmitter Transporters : Analogous compounds have shown inhibitory effects on dopamine (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
- Antimicrobial Activity : Some studies have reported that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Neuropharmacological Studies : A study evaluated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on monoamine uptake in vitro. The results indicated that certain derivatives exhibited significant inhibition of dopamine reuptake, highlighting their potential as antidepressants or stimulants .
- Anticancer Activity : In another study, related pyrazolo[3,4-d]pyrimidine compounds were tested for their anticancer properties. The findings demonstrated moderate cytotoxic effects against several cancer cell lines, suggesting a need for further exploration in cancer therapeutics .
- HIV Inhibition : Research has shown that some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit HIV replication in vitro. Although initial results were not promising, further modifications may enhance their efficacy against viral targets .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Research indicates that 1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits various biological activities:
- Antitumor Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific molecular targets involved in tumor growth.
- Antidepressant Effects : Preliminary evaluations suggest that this compound may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are crucial in mood regulation.
- CNS Activity : The presence of the pyrrolidine moiety suggests potential neuroactive properties, which have been explored in models of anxiety and depression.
Antitumor Efficacy
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain modifications to the structure enhanced cytotoxicity against specific cancer cell lines. The compound was tested against breast cancer and leukemia cell lines, showing significant inhibition of cell growth at low micromolar concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 2.5 |
| K562 (Leukemia) | 1.8 |
Neuropharmacological Studies
In a behavioral study assessing the antidepressant-like effects of the compound in rodent models, it was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant activity.
| Test Type | Result |
|---|---|
| Forced Swim Test | Reduced immobility (p < 0.05) |
| Tail Suspension Test | Significant decrease (p < 0.01) |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the methylsulfanyl group and the pyrrolidine ring can significantly affect the potency and selectivity of the compound towards its biological targets.
SAR Table
| Modification | Activity Change |
|---|---|
| Methylsulfanyl group | Enhanced potency |
| Pyrrolidine ring | Improved CNS activity |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
While direct reaction data for this compound is limited, its synthesis and transformations can be inferred from related pyrazolo[3,4-d]pyrimidine derivatives:
Hypothesized Reactivity
Based on structural analogs, the following reactions are plausible:
3.1. Methylsulfanyl Group Reactivity
-
Oxidation :
-
Nucleophilic Substitution :
3.2. Pyrrolidinyl Group Reactivity
-
Protonation : Forms ammonium salts under acidic conditions.
-
Quaternization : Reacts with alkyl halides to form quaternary ammonium derivatives .
3.3. Core Modifications
-
Electrophilic Aromatic Substitution :
Key Research Findings
-
Anticancer Activity : Pyrazolo[3,4-d]pyrimidines with methylsulfanyl groups exhibit IC₅₀ values in the micromolar range against tumor cell lines (e.g., A549 lung cancer) .
-
Structure-Activity Relationships (SAR) :
Table 1: Comparative Reactivity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Position | Substituent | Reaction | Typical Reagents | Outcome |
|---|---|---|---|---|
| 6 | -SMe | Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone |
| 4 | Pyrrolidinyl | Alkylation | Alkyl halides | Quaternary ammonium derivatives |
| 1 | 4-Methylphenyl | Electrophilic substitution | HNO₃, H₂SO₄ | Nitrated derivatives |
Table 2: Biological Activity of Analogous Compounds
| Compound | Cell Line | IC₅₀ (µM) | Target |
|---|---|---|---|
| 1a (pyrazolo[3,4-d]pyrimidine) | A549 | 2.24 | EGFR inhibition |
| 1d (methyl derivative) | MCF-7 | 1.74 | Antiproliferative |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
- 1-Position Modifications : The 4-methylphenyl group in the target compound provides steric bulk and aromatic interactions compared to smaller substituents (e.g., methyl in or pyridinyl in ).
- 4-Position Diversity : The pyrrolidinyl group (5-membered ring) in the target compound contrasts with piperazinyl (6-membered, two nitrogens) in and chloro in , affecting hydrogen bonding and conformational flexibility.
- 6-Position Functionality : Methylsulfanyl (SCH₃) in the target compound is less polar than sulfonyl (SO₂CH₃) in , influencing lipophilicity and metabolic pathways.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be higher than sulfonyl analogs (e.g., ) due to the nonpolar methylsulfanyl group.
- Solubility : Piperazinyl and pyridinyl substituents () improve aqueous solubility via hydrogen bonding, whereas the target compound’s pyrrolidinyl and methylphenyl groups may reduce it.
Q & A
Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how are reaction conditions optimized?
Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, chlorinated intermediates (e.g., 4-chloro derivatives) are reacted with nucleophiles like pyrrolidine under reflux in aprotic solvents (e.g., dioxane or DMF). Optimization involves adjusting temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios to maximize yields (e.g., 60–68% yields reported for analogous compounds) . Post-synthetic modifications, such as thiolation using thiourea or alkylation with iodomethane, are employed to introduce methylsulfanyl groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Confirmatory methods include:
- 1H/13C NMR : To verify substituent positions (e.g., methylphenyl, pyrrolidinyl) and aromatic proton environments.
- IR spectroscopy : To detect functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ for methylsulfanyl) .
- Mass spectrometry (MS) : For molecular ion peaks and fragmentation patterns consistent with the molecular formula.
- Elemental analysis : To validate purity (>95% recommended for pharmacological studies) .
Q. How does the methylsulfanyl group influence the compound’s physicochemical properties?
The methylsulfanyl substituent enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. It also increases electron density in the pyrimidine ring, affecting reactivity in nucleophilic substitution or cross-coupling reactions . Solubility can be modulated using co-solvents (e.g., DMSO-water mixtures) for in vitro assays .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar pyrazolo[3,4-d]pyrimidines?
Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition) may arise from:
- Structural isomerism : Use X-ray crystallography or NOESY NMR to confirm regiochemistry of substituents .
- Assay conditions : Standardize ATP concentrations, pH, and temperature in enzymatic assays.
- Off-target effects : Employ orthogonal assays (e.g., SPR binding vs. functional cellular assays) .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on key interactions (e.g., hydrogen bonds with pyrrolidinyl nitrogen, hydrophobic contacts with methylphenyl groups).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
Q. What methodological approaches validate the compound’s mechanism of action in cellular models?
- Gene knockout/knockdown : Use CRISPR/Cas9 to silence putative targets and assess rescue of phenotypic effects.
- Thermal shift assays : Measure protein stabilization upon compound binding to confirm direct interaction .
- Metabolic profiling : Track downstream effects via LC-MS-based metabolomics in treated vs. control cells .
Q. How do structural modifications (e.g., pyrrolidinyl vs. piperazinyl) impact pharmacokinetic profiles?
- Pyrrolidinyl : Increases rigidity, potentially improving metabolic stability but reducing solubility.
- Piperazinyl : Enhances water solubility (via basic nitrogen) but may introduce CYP450 inhibition risks. Comparative studies using microsomal stability assays and PAMPA permeability models are recommended .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Reaction monitoring : Use TLC or in situ IR to track intermediate formation.
- Purification protocols : Compare column chromatography vs. recrystallization efficiency (e.g., ethanol vs. acetonitrile for final product isolation) .
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Robust regression : Minimize outlier effects in IC50/EC50 calculations.
- Bootstrap resampling : Estimate confidence intervals for potency metrics.
- ANOVA with post-hoc tests : Compare activity across structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
